Fmoc-4-(2-aminophenyl)butanoic acid
Overview
Description
Preparation Methods
The synthesis of Fmoc-4-(2-aminophenyl)butanoic acid typically involves the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions are usually mild and can be carried out in aqueous media without the need for catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Fmoc-4-(2-aminophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the Fmoc group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .
Scientific Research Applications
Fmoc-4-(2-aminophenyl)butanoic acid is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Fmoc-4-(2-aminophenyl)butanoic acid involves the protection of the amine group by the Fmoc group. This protection is crucial in peptide synthesis, as it prevents unwanted side reactions and ensures the correct sequence of amino acids . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis and modification .
Comparison with Similar Compounds
Fmoc-4-(2-aminophenyl)butanoic acid can be compared to other similar compounds, such as:
Fmoc-4-(4-aminophenyl)butanoic acid: This compound has a similar structure but with the amine group positioned differently on the phenyl ring.
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid structure. The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to other Fmoc-protected compounds.
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-7-9-17-8-1-6-14-23(17)26-25(29)30-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWVYKYXTLWCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176429 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-18-1 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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